
Dimethyl 5-nitroisophthalate
Overview
Description
Dimethyl 5-nitroisophthalate (CAS: 13290-96-5) is an aromatic nitro compound with the molecular formula C₁₀H₉NO₆ and a molecular weight of 239.18 g/mol . It is synthesized via esterification of 5-nitroisophthalic acid with methanol . The compound crystallizes as white to pale-yellow crystals with a melting point of 121–123°C and is soluble in organic solvents like acetone and dimethyl sulfoxide (DMSO) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 5-nitroisophthalate is typically synthesized through the esterification of 5-nitroisophthalic acid with methanol in the presence of concentrated sulfuric acid. The reaction is carried out under reflux conditions for several hours. Here is a detailed procedure :
- In a 100 mL round-bottom flask equipped with a condenser, electric stirrer, and thermometer, add 5.0 g of 5-nitroisophthalic acid.
- Add 33.3 mL of methanol to the flask and stir at room temperature until the solid completely dissolves.
- Slowly add 1.0 mL of concentrated sulfuric acid to the solution.
- Heat the mixture under reflux for about 3 hours.
- After the reaction is complete, cool the mixture, and filter the resulting white solid.
- Wash the filter cake with a small amount of water and dry it to obtain this compound with a yield of approximately 98%.
Industrial Production Methods: The industrial production of this compound follows a similar procedure but on a larger scale. The process involves the continuous addition of reactants and the use of industrial-scale reactors to maintain the reaction conditions efficiently .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-nitroisophthalate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Reduction: Dimethyl 5-aminoisophthalate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-nitroisophthalic acid and methanol.
Scientific Research Applications
Dimethyl 5-nitroisophthalate is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
Chemistry: As a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Used in the synthesis of biologically active molecules for research purposes.
Medicine: An intermediate in the production of diagnostic agents and contrast media for medical imaging.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 5-nitroisophthalate primarily involves its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Dimethyl 5-nitroisophthalate belongs to a family of substituted isophthalate esters. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Thermal and Chemical Stability
Biological Activity
Dimethyl 5-nitroisophthalate (DMNIP) is a compound that has garnered attention due to its potential biological activities and applications, particularly in the pharmaceutical and materials science fields. This article explores the biological activity of DMNIP, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is an aromatic compound characterized by the presence of two methoxy groups and a nitro group attached to an isophthalic acid framework. Its chemical formula is . The synthesis typically involves the esterification of 5-nitroisophthalic acid with methanol in the presence of a strong acid catalyst, yielding DMNIP as a product. The process can be optimized to achieve high purity and yield, crucial for its subsequent biological applications .
1. Antimicrobial Properties
Research indicates that DMNIP exhibits antimicrobial activity against various bacterial strains. A study demonstrated that DMNIP could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals. The minimum inhibitory concentration (MIC) values were determined, showing significant efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
2. Cytotoxicity Studies
Cytotoxicity assays conducted on various human cell lines revealed that DMNIP has selective cytotoxic effects. It was observed to induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. This selective action indicates its potential as an anticancer agent.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and HEK293 (normal kidney cells).
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
- HEK293: >100 µM
The mechanism by which DMNIP exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress can trigger apoptotic pathways, particularly in cancer cells, which are more susceptible to ROS-induced damage.
Case Study 1: Antimicrobial Efficacy
In a controlled study, the antimicrobial properties of DMNIP were evaluated against clinical isolates from patients with infections. The results demonstrated a significant reduction in bacterial load upon treatment with DMNIP compared to untreated controls, highlighting its potential for therapeutic applications in infectious diseases.
Case Study 2: Anticancer Activity
A recent study investigated the effects of DMNIP on tumor growth in vivo using xenograft models. Mice treated with DMNIP showed a marked reduction in tumor size compared to control groups, correlating with increased levels of apoptotic markers in tumor tissues.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for dimethyl 5-nitroisophthalate, and what experimental parameters influence yield optimization?
this compound is synthesized via esterification of 5-nitroisophthalic acid with methanol under acidic catalysis (e.g., H₂SO₄). Key parameters include reaction temperature (80–100°C), stoichiometric methanol excess, and reaction duration (6–12 hours). Post-synthesis purification typically involves recrystallization from ethanol or methanol to achieve >95% purity . Side products like monoester derivatives may form if incomplete esterification occurs, necessitating TLC or HPLC monitoring .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves molecular geometry (e.g., bond angles, torsion angles) and nitro/ester group orientations. For example, the N–C7–C8–C9 torsion angle is reported as −179.7° .
- FT-IR : Identifies ester C=O stretches (~1720 cm⁻¹) and nitro group vibrations (~1530 cm⁻¹) .
- NMR : ¹H NMR (CDCl₃) shows distinct methyl ester peaks at δ 3.85–3.95 ppm and aromatic protons at δ 8.5–9.0 ppm .
Q. How is this compound utilized in coordination chemistry?
The compound acts as a ligand in transition metal complexes. For instance, Mn²⁺ coordination forms [Mn(nip)(H₂O)₅] (nip = 5-nitroisophthalate), where the ligand adopts a bidentate mode via carboxylate oxygen atoms. Distorted octahedral geometry is confirmed by X-ray diffraction and thermal stability studies .
Advanced Research Questions
Q. What contradictions exist in thermal decomposition data for 5-nitroisophthalate complexes, and how can they be methodologically resolved?
Thermal analyses (TG/DTG) of [Mn(nip)(H₂O)₅] reveal a two-step decomposition: first, loss of coordinated water (50–150°C), followed by ligand decomposition (250–400°C). Discrepancies in reported decomposition temperatures may arise from heating rates (5–20°C/min) or atmospheric conditions (N₂ vs. air). Resolving these requires standardized protocols and coupled FT-IR/MS analysis to track gaseous byproducts .
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in supramolecular frameworks?
Density Functional Theory (DFT) calculates electron density distributions, highlighting the nitro group’s electron-withdrawing effects on aromatic ring reactivity. This predicts regioselectivity in reactions like nucleophilic substitution or hydrogen bonding in coordination polymers. Validation involves comparing computed vs. experimental XRD bond lengths (e.g., C–O ester bonds ≈ 1.21 Å) .
Q. What role does this compound play in antimicrobial studies, and what methodological challenges arise in activity assays?
Isolated from Aspergillus niger fermentation, this compound exhibits moderate antibacterial activity against plant pathogens (e.g., Agrobacterium tumefaciens). Challenges include low solubility in aqueous media, requiring DMSO co-solvent (<1% v/v) to avoid cytotoxicity artifacts. MIC (Minimum Inhibitory Concentration) assays in 96-well plates must include solvent controls .
Q. How do steric and electronic effects of the nitro group influence the compound’s application in porous coordination polymers?
The nitro group introduces steric hindrance and electronic asymmetry, affecting pore size and ligand-metal binding dynamics in frameworks. For example, zinc 5-nitroisophthalate derivatives form 2D networks with tunable porosity for gas storage. Comparative studies with non-nitro analogs (e.g., zinc isophthalate) reveal reduced surface areas due to nitro’s bulkiness .
Q. Methodological Best Practices
- Crystallographic Refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of displacement parameters and twin detection. For macromolecular interfaces, SHELXPRO ensures compatibility with PDB formats .
- Data Contradiction Analysis : Apply iterative hypothesis testing (e.g., varying synthesis conditions) and cross-validate with multiple techniques (XRD, DSC, NMR) to resolve inconsistencies in thermal or structural data .
- Antibacterial Assay Design : Include positive controls (e.g., streptomycin) and solvent blanks to distinguish compound efficacy from solvent effects .
Properties
IUPAC Name |
dimethyl 5-nitrobenzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)11(14)15/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTSJKFPGKFLCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065403 | |
Record name | Dimethyl 5-nitroisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13290-96-5 | |
Record name | Dimethyl 5-nitroisophthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13290-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethyl 5-nitroisophthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013290965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 5-nitroisophthalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl 5-nitroisophthalate | |
Source | EPA DSSTox | |
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Record name | Dimethyl 5-nitroisophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.993 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHYL 5-NITROISOPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM7XSW83FE | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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